molecular formula C10H12ClNOSi B1467843 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1071540-51-6

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B1467843
CAS No.: 1071540-51-6
M. Wt: 225.74 g/mol
InChI Key: AYTYKFMMCYBPDB-UHFFFAOYSA-N
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Description

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C10H12ClNOSi and a molecular weight of 225.75 g/mol . It is a member of the furo[3,2-b]pyridine family, characterized by a fused pyridine and furan ring system. The presence of a chloro group at the 7th position and a trimethylsilyl group at the 2nd position makes this compound unique and of interest in various scientific fields.

Scientific Research Applications

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:

Future Directions

The furo[3,2-b]pyridine core, to which 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine belongs, has been identified as a novel scaffold for potent and highly selective kinase inhibitors and efficient modulators of the Hedgehog signaling pathway . This suggests potential future directions in the development of new therapeutic agents.

Preparation Methods

The synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the following steps:

Chemical Reactions Analysis

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds such as:

The unique positioning of the chloro and trimethylsilyl groups in this compound makes it distinct and valuable for specific applications in research and industry.

Properties

IUPAC Name

(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYKFMMCYBPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Trimethylsilyl)furo[3,2-b]pyridine N-oxide (10.51 g, 50.7 mmol) dissolved in POCl3 (47.3 ml, 507 mmol) in a sealed flask and heated at 100° C. for one hour. The reaction was cooled to RT, poured into a beaker washing with minimal DCM, and cooled in a brine bath. Saturated sodium bicarbonate solution was added very slowly and then solid sodium bicarbonate was added portion wise until the solution was at about pH=8. The solution was extracted twice with DCM, and the combined organic layers were dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 5-40% EtOAc:Hex) to afford 7-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine as a pale yellow oil. MS: M+H+=226.2
Quantity
10.51 g
Type
reactant
Reaction Step One
Name
Quantity
47.3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
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7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

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